Cas no 94421-68-8 (Anandamide)

Anandamide structure
Anandamide structure
Nombre del producto:Anandamide
Número CAS:94421-68-8
MF:C22H37NO2
Megavatios:347.534686803818
MDL:MFCD00153766
CID:805785
PubChem ID:24890438

Anandamide Propiedades químicas y físicas

Nombre e identificación

    • 5,8,11,14-Eicosatetraenamide,N-(2-hydroxyethyl)-, (5Z,8Z,11Z,14Z)-
    • (5Z,8Z,11Z,14Z)-N-(2-hydroxyethyl)icosa-5,8,11,14-tetraenamide
    • Anandamide
    • Anandamide (in Tocrisolve™ 100)
    • Arachidonoyl Ethanolamide Lipid Maps MS Standard
    • 5,8,11,14-Eicosatetraenoylethanolamide
    • arachidonic acid ethanolamide
    • Arachidonoyl-EA
    • arachidonylethanolamide
    • N-arachidonoyl ethanolamine
    • N-Arachidonoyl-2-hydroxyethylamide
    • N-arachidonoylethanolamide
    • AEA
    • Anandamide (20:4, n-6)
    • (5Z,8Z,11Z,14Z)-N-(2-Hydroxyethyl)-5,8,11,14-eicosatetraenamide
    • Arachidonoyl ethanolamide
    • (5Z,8Z,11Z,14Z)-N-(2-Hydroxyethyl)-5,8,11,14-eicosatetraenamide (ACI)
    • 5,8,11,14-Eicosatetraenamide, N-(2-hydroxyethyl)-, (all-Z)- (ZCI)
    • N-(2-Hydroxyethyl)arachidonamide
    • N-(2-Hydroxyethyl)arachidonylamide
    • N-Arachidonoylethanolamine
    • N-Arachidonylethanolamide
    • N-Arachidonylethanolamine
    • SMP2_000328
    • Arachidonic acid N-(hydroxyethyl)amide
    • HMS1989M15
    • N-(2-Hydroxyethyl)anachidonamide
    • N-(2-Hydroxyethyl)-5,8,11,14-eicosatetraenamide (all-Z)-
    • L000111
    • IDI1_034003
    • HMS3649B09
    • (all-Z)-N-(2-hydroxyethyl)-5,8,11,14-eicosatetraenamide
    • N-(5Z,8Z,11Z,14Z-eicosatetraenoyl)-ethanolamine
    • Arachidonyl ethanolamide
    • NCGC00161195-04
    • Anandamide (in Tocrisolvetrade mark 100)
    • DTXSID301017453
    • 5,8,11,14-Eicosatetraenamide, N-(2-hydroxyethyl)-, (all-Z)-
    • E7Y
    • CHEMBL15848
    • N-arachidonoylaminoethan-2-ol
    • BRD-K42352790-001-03-8
    • Q410228
    • HMS3402M15
    • CCG-208077
    • Arachidonoylethanolamide (AEA)
    • NAE(20:4)
    • NCGC00161195-05
    • NCGC00161195-06
    • arachidonoylethanolamide
    • SR-01000946635-1
    • Anandamide (1mg/ml in Acetonitrile)
    • UR5G69TJKH
    • MFCD00153766
    • ANANDAMIDE [MI]
    • BSPBio_001533
    • SR-01000946635
    • BA166586
    • [14C]Anandamide
    • (5Z,8Z,11Z,14Z)- N-(2-Hydroxyethyl)- 5,8,11,14-eicosatetraenamide
    • UNII-UR5G69TJKH
    • 94421-68-8
    • NCGC00161195-07
    • Anandamide (20.4, n-6)
    • HMS1791M15
    • HMS1361M15
    • AnNH
    • CHEBI:2700
    • N-(2-hydroxyethyl)-5,8,11,14-Eicosatetraenamide (all-Z)
    • LMFA08040001
    • [3H]Anandamide
    • 5,8,11,14-Eicosatetraenamide, N-(2-hydroxyethyl)-, (5Z,8Z,11Z,14Z)-
    • GTPL2364
    • N-(5Z,8Z,11Z,14Z-icosatetraenoyl)-ethanolamide
    • SCHEMBL43143
    • 924894-98-4
    • AEA-D8
    • N-(2-Hydroxyethyl)-5Z,8Z,11Z,14Z-eicosatetraenamide
    • BDBM22988
    • Anandamide(20:4, n-6)
    • AKOS015951333
    • BML2-B09
    • NCGC00161195-03
    • DB-223209
    • G90966
    • BRD-K42352790-001-05-3
    • GLXC-10273
    • A3448
    • MDL: MFCD00153766
    • Renchi: 1S/C22H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(25)23-20-21-24/h6-7,9-10,12-13,15-16,24H,2-5,8,11,14,17-21H2,1H3,(H,23,25)/b7-6-,10-9-,13-12-,16-15-
    • Clave inchi: LGEQQWMQCRIYKG-DOFZRALJSA-N
    • Sonrisas: C(CC(=O)NCCO)C/C=C\C/C=C\C/C=C\C/C=C\CCCCC

Atributos calculados

  • Calidad precisa: 347.28200
  • Masa isotópica única: 347.282429
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 2
  • Recuento de receptores de enlace de hidrógeno: 3
  • Recuento de átomos pesados: 25
  • Cuenta de enlace giratorio: 17
  • Complejidad: 408
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 4
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Recuento de constructos de variantes mutuas: 2
  • Superficie del Polo topológico: 49.3
  • Carga superficial: 0
  • Xlogp3: 5.4

Propiedades experimentales

  • Color / forma: Light yellow oily liquid
  • Denso: 0.92 g/mL at 25 °C(lit.)
  • Punto de ebullición: 522.3 ºCat 760 mmHg
  • Punto de inflamación: 14 °C
  • índice de refracción: 1.503
  • Disolución: ethanol: soluble
  • PSA: 49.33000
  • Logp: 5.63150
  • Disolución: Soluble in ethanol
  • Presión de vapor: 0.0±3.1 mmHg at 25°C

Anandamide Información de Seguridad

  • Palabra de señal:warning
  • Instrucciones de peligro: H303+H313+H333
  • Declaración de advertencia: P264+P280+P305+P351+P338+P337+P313
  • Número de transporte de mercancías peligrosas:UN 1170 3
  • Wgk Alemania:3
  • Código de categoría de peligro: 11
  • Instrucciones de Seguridad: S24/25; S16; S7
  • Rtecs:JX3842500
  • Señalización de mercancías peligrosas: F
  • Condiciones de almacenamiento:Pure form -20°C 3 years In solvent -80°C 6 months   -20°C 1 month
  • Términos de riesgo:R11

Anandamide Datos Aduaneros

  • Código HS:2924199090
  • Datos Aduaneros:

    China Customs Code:

    2924199090

    Overview:

    2924199090. Other acyclic amides(Including acyclic carbamates)(Including its derivatives and salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, packing

    Summary:

    2924199090. other acyclic amides (including acyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

Anandamide PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T14046-5 mg
Anandamide
94421-68-8 98.76%
5mg
¥687.00 2022-04-26
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T14046-2 mg
Anandamide
94421-68-8 98.76%
2mg
¥479.00 2022-04-26
BAI LING WEI Technology Co., Ltd.
188394-10MG
Anandamide, 97%
94421-68-8 97%
10MG
¥ 1119 2022-04-26
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajce54920-10mg
Anandamide
94421-68-8 98%
10mg
¥1303.00 2023-09-07
SHENG KE LU SI SHENG WU JI SHU
sc-396321C-1 g
Anandamide,
94421-68-8
1g
¥56,408.00 2023-07-11
MedChemExpress
HY-10863-25mg
Anandamide
94421-68-8 ≥98.0%
25mg
¥3000 2024-04-15
Fluorochem
M05752-5mg
Anandamide (5mg/ml in Ethanol)
94421-68-8 >98%
5mg
£64.00 2022-02-28
TargetMol Chemicals
T14046-25 mg
Anandamide
94421-68-8 98.76%
25mg
¥ 2,657 2023-07-11
TargetMol Chemicals
T14046-50 mg
Anandamide
94421-68-8 98.76%
50mg
¥ 3,985 2023-07-11
SHENG KE LU SI SHENG WU JI SHU
sc-396321-5mg
Anandamide,
94421-68-8
5mg
¥511.00 2023-09-05

Anandamide Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 Solvents: Dichloromethane ;  0 °C; 1 h, rt
Referencia
Synthesis and evaluation of fatty acid amides on the N-oleoylethanolamide-like activation of peroxisome proliferator activated receptor α
Takao, Koichi; Noguchi, Kaori; Hashimoto, Yosuke; Shirahata, Akira; Sugita, Yoshiaki, Chemical & Pharmaceutical Bulletin, 2015, 63(4), 278-285

Métodos de producción 2

Condiciones de reacción
1.1 Reagents: 1,1′-Carbonyldiimidazole Solvents: Dichloromethane ;  30 min, rt
1.2 12 h, rt
1.3 Reagents: Ammonium chloride Solvents: Dichloromethane ,  Water ;  rt
1.4 Reagents: Hydrochloric acid ;  pH 2, rt
Referencia
A Convenient Protocol for the Synthesis of Fatty Acid Amides
Johansson, Silje J. R.; Johannessen, Tonje; Ellefsen, Christiane F.; Ristun, Mali S.; Antonsen, Simen; et al, Synlett, 2019, 30(2), 213-217

Métodos de producción 3

Condiciones de reacción
1.1 Catalysts: Lipase CaLB (Candida antarctica) Solvents: Ethanol ;  5 h, 25 °C
1.2 Solvents: Water ;  6 h, 35 °C
Referencia
Two-step method for preparing cannabinoid with high content and application thereof in the field of oil processing
, China, , ,

Métodos de producción 4

Condiciones de reacción
1.1 Reagents: Triethylamine ,  Butyl chloroformate Solvents: Acetonitrile ,  Tetrahydrofuran
1.2 Solvents: Methanol
Referencia
Synthesis of micelle-forming phosphoethanolamides of unsaturated fatty acids
Aksenov, D. V.; Babitskaya, S. V.; Kisel, M. A.; Strel'chenok, O. A., Doklady Natsional'noi Akademii Nauk Belarusi, 2001, 45(2), 63-66

Métodos de producción 5

Condiciones de reacción
1.1 Reagents: Triethylamine ,  Butyl chloroformate Solvents: Acetonitrile ;  30 min, -15 °C
1.2 Solvents: Methanol ;  15 min, -15 °C; -15 °C → rt; 2 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water
Referencia
Composition for the treatment of immune deficiencies and methods for its preparation and use
, World Intellectual Property Organization, , ,

Métodos de producción 6

Condiciones de reacción
1.1 Reagents: 1,1′-Carbonyldiimidazole Solvents: Dichloromethane ;  1 h, rt
1.2 rt; 2 h, rt
Referencia
Synthesis, In Vitro and In Vivo Evaluation, and Radiolabeling of Aryl Anandamide Analogues as Candidate Radioligands for In Vivo Imaging of Fatty Acid Amide Hydrolase in the Brain
Wyffels, Leonie; Muccioli, Giulio G.; De Bruyne, Sylvie; Moerman, Lieselotte; Sambre, Johan; et al, Journal of Medicinal Chemistry, 2009, 52(15), 4613-4622

Métodos de producción 7

Condiciones de reacción
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  rt; rt → reflux; 1 h
Referencia
Organic compounds with flavor-modifying properties
, World Intellectual Property Organization, , ,

Métodos de producción 8

Condiciones de reacción
1.1 Reagents: Triethylamine ,  Dicyclohexylcarbodiimide Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  25 °C; 24 h, 25 °C
Referencia
Involvement of reactive oxygen species in the oleoylethanolamide effects and its pyrazonilic analogue in melanoma cells
Antiqueira-Santos, Priscila; dos Santos, Daiane S.; Hack, Carolina R. L.; Flores, Alex Fabiani C.; Montes D'Oca, Marcelo G.; et al, Medicinal Chemistry Research, 2017, 26(11), 2727-2736

Métodos de producción 9

Condiciones de reacción
1.1 5 °C; 18 °C; rt → 55 °C; 55 °C; 55 °C → rt; rt
Referencia
Method of producing ethanolamides of polyunsaturated fatty acids
, Russian Federation, , ,

Métodos de producción 10

Condiciones de reacción
1.1 Reagents: 2-Mercaptoethanol Solvents: Isopropanol ;  150 min, 25 °C
1.2 Solvents: Isopropanol ;  150 min, 25 °C
1.3 Catalysts: Potassium cyanide Solvents: Methanol ;  overnight, 50 °C
Referencia
Synthesis of all-trans anandamide: A substrate for fatty acid amide hydrolase with dual effects on rabbit platelet activation
Ferreri, Carla; Anagnostopoulos, Dimitris; Lykakis, Ioannis N.; Chatgilialoglu, Chryssostomos; Siafaka-Kapadai, Athanassia, Bioorganic & Medicinal Chemistry, 2008, 16(18), 8359-8365

Métodos de producción 11

Condiciones de reacción
1.1 Reagents: 1,1′-Carbonyldiimidazole Solvents: Dichloromethane ;  1 h, rt
1.2 rt; 3 h, rt
Referencia
Radiosynthesis, in vitro and in vivo evaluation of 123I-labeled anandamide analogues for mapping brain FAAH
Wyffels, Leonie; De Bruyne, Sylvie; Blanckaert, Peter; Lambert, Didier M.; De Vos, Filip, Bioorganic & Medicinal Chemistry, 2009, 17(1), 49-56

Métodos de producción 12

Condiciones de reacción
1.1 Reagents: Ethylenediamine ,  Nickel acetate ,  Hydrogen ,  Sodium borohydride Solvents: Ethanol ;  3 - 4 h, rt
Referencia
Solid-Phase Synthesis of Anandamide Analogues
Qi, Longwu; Meijler, Michael M.; Lee, Sang-Hyeup; Sun, Chengzao; Janda, Kim D., Organic Letters, 2004, 6(10), 1673-1675

Métodos de producción 13

Condiciones de reacción
1.1 Reagents: 4-(Dimethylamino)pyridine ,  1-Hydroxybenzotriazole Solvents: Dichloromethane ;  rt; 30 min, rt → 0 °C
1.2 Reagents: Hydrochloric acid ,  1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride ;  0 °C; 3 h, 0 °C → rt
1.3 16 h, rt
1.4 Reagents: Water ;  rt
Referencia
Preparation of anandamide and 2-arachidonyl glycerol compounds
, World Intellectual Property Organization, , ,

Métodos de producción 14

Condiciones de reacción
1.1 24 h, 80 °C
Referencia
Effects of fatty acid-ethanol amine ( FA-EA ) derivatives on lipid accumulation and inflammation
Li, Mengyu; Huang, Xiaoqing; Huang, Mengxian; Jin, Wenhui; Hong, Zhuan; et al, Lipids, 2023, 58(3), 117-127

Métodos de producción 15

Condiciones de reacción
1.1 Solvents: Ethyl acetate ;  0.5 h, 32 °C
Referencia
Preparation and purification of arachidonylethanolamide
, China, , ,

Métodos de producción 16

Condiciones de reacción
1.1 Reagents: 4-(Dimethylamino)pyridine ,  1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Acetonitrile ;  0 °C → rt; 2 - 8 h, rt
Referencia
Quantitative Method for the Profiling of the Endocannabinoid Metabolome by LC-Atmospheric Pressure Chemical Ionization-MS
Williams, John; Wood, JodiAnne; Pandarinathan, Lakshmipathi; Karanian, David; Bahr, Benjamin; et al, Analytical Chemistry (Washington, 2007, 79(15), 5582-5593

Métodos de producción 17

Condiciones de reacción
1.1 Catalysts: Lipase CaLB (Candida antarctica) Solvents: Diisopropyl ether ,  Hexane ;  rt; rt → 45 °C; 2 h, 45 °C
Referencia
Enzymatic synthesis of N-acylethanolamines: direct method for the aminolysis of esters
Whitten, Kyle M.; Makriyannis, Alexandros; Vadivel, Subramanian K., Tetrahedron Letters, 2012, 53(43), 5753-5755

Métodos de producción 18

Condiciones de reacción
1.1 Reagents: Triethylamine ,  Butyl chloroformate Solvents: Acetonitrile ;  30 min, -15 °C
1.2 Solvents: Methanol ;  15 min, -15 °C; -15 °C → rt; 2 h, rt
Referencia
Preparation of amides of polyunsaturated fatty acids having aminoethanol and amino acids for use as pharmaceuticals
, United States, , ,

Métodos de producción 19

Condiciones de reacción
1.1 Reagents: Diisopropylethylamine ,  N-[1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino(morpholino)uronium he… Solvents: Acetonitrile ,  Dichloromethane ;  10 min, rt
1.2 Solvents: Acetonitrile ;  3 - 6 h, rt
Referencia
Optimized synthesis and characterization of N-acylethanolamines and O-acylethanolamines, important family of lipid-signalling molecules
Ottria, Roberta; Casati, Silvana; Ciuffreda, Pierangela, Chemistry and Physics of Lipids, 2012, 165(7), 705-711

Métodos de producción 20

Condiciones de reacción
1.1 Reagents: Ethanol Catalysts: Lipase CaLB (Candida antarctica) Solvents: Hexane ;  55 °C
1.2 55 °C
Referencia
Improved Enzymatic Procedure for the Synthesis of Anandamide and N-Fatty Acylalkanolamine Analogues: A Combination Strategy to Antitumor Activity
Quintana, Paula G.; Garcia Linares, Guadalupe; Chanquia, Santiago N.; Gorojod, Roxana M.; Kotler, Monica L.; et al, European Journal of Organic Chemistry, 2016, 2016(3), 518-528

Anandamide Raw materials

Anandamide Preparation Products

Related Articles

Artículos recomendados

Proveedores recomendados
Amadis Chemical Company Limited
(CAS:94421-68-8)Anandamide
A944703
Pureza:99%/99%/99%/99%
Cantidad:25mg/50mg/100mg/500mg
Precio ($):438.0/424.0/617.0/1237.0